molecular formula C18H17N3O B7514969 N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide

N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide

Cat. No. B7514969
M. Wt: 291.3 g/mol
InChI Key: HTTQCZWWHCQIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide, also known as QX-314, is a chemical compound that has gained significant attention in scientific research due to its unique properties. QX-314 is a membrane-impermeable lidocaine derivative that can selectively block voltage-gated sodium channels (VGSCs) in nociceptive neurons. This property makes it a promising tool for studying pain perception and developing new pain therapies.

Mechanism of Action

N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide blocks VGSCs by binding to the intracellular side of the channel pore. Unlike lidocaine, which is membrane-permeable and can only block channels on the cell surface, N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide can only block channels that are open or have been opened recently. This property makes it a selective tool for studying pain perception in nociceptive neurons.
Biochemical and Physiological Effects:
N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide has been shown to effectively block VGSCs in nociceptive neurons, leading to a loss of pain sensation in animal models. It has also been shown to have minimal effects on other physiological processes, such as cardiac function and neuronal excitability. N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide has a high affinity for VGSCs, allowing it to selectively block channels in nociceptive neurons without affecting other types of neurons.

Advantages and Limitations for Lab Experiments

N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide has several advantages for lab experiments. It is a selective tool for studying pain perception in nociceptive neurons, allowing researchers to investigate the mechanisms of pain perception without affecting other physiological processes. N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide is also membrane-impermeable, making it a useful tool for investigating the role of intracellular VGSCs in nociceptive neurons. However, N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide has some limitations. It can only block channels that are open or have been opened recently, limiting its use in studying chronic pain. N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide also has a short half-life, requiring frequent administration in animal models.

Future Directions

There are several future directions for research involving N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide. One area of interest is the development of new pain therapies based on N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide. Researchers are investigating ways to deliver N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide to nociceptive neurons without affecting other types of neurons. Another area of interest is the investigation of the role of VGSCs in other physiological processes, such as cardiac function and neuronal excitability. Finally, researchers are investigating ways to improve the pharmacokinetics of N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide, such as increasing its half-life and reducing the frequency of administration in animal models.

Synthesis Methods

The synthesis of N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide involves the reaction of lidocaine with N-ethyl-6-bromoquinoxaline-2-carboxamide in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to yield N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide.

Scientific Research Applications

N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide has been widely used in scientific research to investigate the mechanisms of pain perception and develop new pain therapies. It has been shown to effectively block VGSCs in nociceptive neurons, leading to a loss of pain sensation in animal models. N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide has also been used to investigate the role of VGSCs in other physiological processes, such as cardiac function and neuronal excitability.

properties

IUPAC Name

N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13(14-6-4-3-5-7-14)21(2)18(22)15-8-9-16-17(12-15)20-11-10-19-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTQCZWWHCQIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-phenylethyl)quinoxaline-6-carboxamide

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